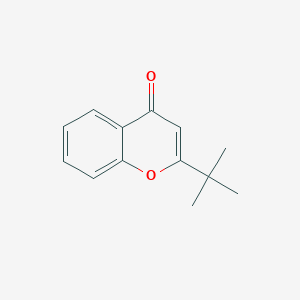

2-Tert-butyl-chromen-4-one

Description

Contextualization within Chromen-4-one Derivative Studies

Chromen-4-one and its saturated analog, chroman-4-one, are considered privileged structures in the realm of heterocyclic chemistry and drug discovery. nih.govresearchgate.net These scaffolds serve as crucial intermediates and foundational building blocks for the synthesis of a wide array of derivatives. nih.govresearchgate.net The structural diversity within the chromen-4-one family is extensive, encompassing various subclasses based on their substitution patterns. nih.gov The introduction of different functional groups, such as the tert-butyl group in 2-Tert-butyl-chromen-4-one, allows for the fine-tuning of the molecule's physicochemical properties and biological effects. Research on chroman-4-one derivatives has led to the development of compounds with significant bioactivity. researchgate.net

Significance of the Chromen-4-one Scaffold in Drug Discovery and Medicinal Chemistry

The chromen-4-one scaffold is a cornerstone in drug discovery and development due to the wide range of biological activities exhibited by its derivatives. researchgate.netijrar.orgnih.gov Molecules containing this core structure have been reported to possess antimicrobial, antiviral, anti-inflammatory, antitumor, and antihypertensive properties. ijrar.org They are also known to inhibit various enzymes implicated in a broad spectrum of diseases. ijrar.org

The versatility of the chromen-4-one scaffold is further demonstrated by its presence in both naturally occurring compounds and synthetic molecules with therapeutic potential. ijrar.orgnih.gov For example, flavonoids, which are 2-phenyl-chromen-4-one derivatives, and their analogs have shown promise as anticancer, anti-inflammatory, and antioxidant agents. nih.gov The chromen-4-one framework has also been explored for its potential in treating Alzheimer's disease by targeting enzymes such as acetylcholinesterase and beta-secretase 1. nih.gov Furthermore, certain flavonoids with the 4H-chromen-4-one scaffold have been investigated for their antiviral activities against SARS-CoV-2. nih.gov

The development of selective inhibitors for specific biological targets is a key area of research. A series of substituted chromone (B188151) and chroman-4-one derivatives have been synthesized and identified as potent and selective inhibitors of SIRT2, an enzyme linked to age-related diseases like neurodegenerative disorders. acs.org

Research Trajectories for 2-Tert-butyl-chromen-4-one and Related Structures

Current research on 2-Tert-butyl-chromen-4-one and its analogs is focused on exploring their synthesis, structural characteristics, and potential applications. The introduction of a tert-butyl group can influence the molecule's lipophilicity and steric profile, which in turn may affect its biological activity and pharmacokinetic properties. Studies have shown that the introduction of a tert-butyl group into a phenyl structure can enhance antioxidant potential. mdpi.com

The synthesis of related structures, such as 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one, has been reported, with investigations into their crystal structure and fluorescent properties. nih.goviucr.org These studies provide valuable insights into the structure-property relationships of tert-butyl substituted chromen-4-ones. The synthesis of other related molecules, like 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate and 2-oxo-2H-chromen-7-yl tert-butylacetate, further expands the chemical space of chromone derivatives with tert-butyl moieties. nih.goviucr.orgiucr.org

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXZUUWQDATSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517075 | |

| Record name | 2-tert-Butyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42327-15-1 | |

| Record name | 2-tert-Butyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butyl Chromen 4 One and Analogues

Direct Synthesis of 2-Tert-butyl-chromen-4-one

The direct construction of 2-Tert-butyl-chromen-4-one involves specific reactions that introduce or build upon the tert-butyl group at the 2-position of the chromenone core.

The scope of this reaction has been demonstrated with various substituted chroman-4-ones. For instance, chroman-4-ones with electron-donating groups (like –CH₃ and –OH) and electron-withdrawing groups (like –Cl and –CO₂CH₃) have been successfully converted to their respective chromen-4-one products. researchgate.net

The alkylation of 4-hydroxycoumarins presents another important pathway for synthesizing substituted chromen-4-one derivatives. 4-Hydroxycoumarin (B602359) and its derivatives are notable for their existence in multiple tautomeric forms, which influences their reactivity. sciepub.com The acylation of 4-hydroxycoumarin, a related process, can occur at either the oxygen (O-acylation) or the carbon (C-acylation), typically in the presence of a base like triethylamine (B128534) or pyridine. sciepub.com

More directly, a cascade copper-catalyzed dehydrogenation/conjugate addition sequence has been developed for the direct synthesis of alkylated 4-hydroxycoumarin derivatives from simple saturated ketones and 4-hydroxycoumarins. rsc.org This protocol demonstrates excellent functional-group tolerance and has been used to synthesize known anticoagulant drugs, highlighting its utility. rsc.org While this method focuses on alkylation at the 3-position, it underscores the versatility of 4-hydroxycoumarin as a scaffold for building complex molecules. rsc.orgnih.govrsc.org

Table 1: Optimization of TBAI/TBHP Catalyzed Synthesis of 4H-Chromen-4-one

| Entry | Catalyst (mol %) | Oxidant (eq.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | n-Bu₄NI (20) | TBHP (3) | 80 | 85 |

| 2 | n-Bu₄NI (30) | TBHP (4) | 80 | 96 |

| 3 | n-Bu₄NI (40) | TBHP (4) | 80 | 60 |

| 4 | n-Bu₄NI (30) | TBHP (6) | 80 | 69 |

| 5 | n-Bu₄NI (30) | TBHP (3) | 60 | 45 |

General Synthetic Approaches for Chromen-4-one Derivatives

Beyond direct methods, several general strategies are widely used to construct the chromen-4-one core, which can be adapted to produce a wide array of analogues.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are key precursors for synthesizing flavonoids and other heterocyclic compounds, including chromen-4-ones. pharmatutor.orgyoutube.com The synthesis involves the cyclization of an appropriate chalcone (B49325) derivative. One common method is the oxidative cyclization of 2'-hydroxychalcones.

Various reagents can effect this transformation. For instance, an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) system can be used as an oxidizing agent to synthesize flavones (2-phenyl-4H-chromen-4-ones) from chalcone precursors. youtube.com Another approach involves the cyclization of alkynyl aryl ketones, mediated by reagents like Selectfluor®, to produce functionalized 4H-chromen-4-ones through a selective 6-endo-dig cyclization. rsc.org Chalcones themselves can be prepared via an Aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. youtube.com

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. nih.govacs.org This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. tandfonline.com

Several MCR strategies have been developed for the synthesis of chromen-4-one derivatives and related fused heterocyclic systems. One such strategy involves a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.govacs.org Another example is a Michael addition-driven four-component reaction for derivatizing chromones. rsc.org Furthermore, a one-pot multicomponent reaction of 3-hydroxy-4H-chromen-4-one with carbonyl compounds and Meldrum's acid has been developed to produce substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates in high yields. tandfonline.com These MCRs provide rapid access to structurally diverse chromone (B188151) libraries. nih.govacs.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Tert-butyl-chromen-4-one |

| 4H-chromen-4-one |

| Chroman-4-one |

| 4-Hydroxycoumarin |

| tert-Butyl hydroperoxide (TBHP) |

| Tetrabutylammonium (B224687) iodide (TBAI) |

| Chalcone (1,3-Diphenyl-2-propen-1-one) |

| 2'-Hydroxychalcone |

| Flavone (B191248) (2-Phenyl-4H-chromen-4-one) |

| 2-Oxo-2H-chromene-3-carbaldehyde |

| Isocyanide |

| Aniline |

| Chromeno[4,3-b]pyrrol-4(1H)-one |

| 3-Hydroxy-4H-chromen-4-one |

| Meldrum's acid |

| Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate |

| Triethylamine |

| Pyridine |

| Iodine |

| Dimethyl sulfoxide (DMSO) |

| Selectfluor® |

| Alkynyl aryl ketone |

| Acetophenone |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. In the realm of chromen-4-one synthesis, microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and efficient construction of the chromene scaffold. While specific literature on the microwave-assisted synthesis of 2-tert-butyl-chromen-4-one is not abundant, the general principles and successful applications for analogous structures provide a strong basis for its feasibility.

A common approach involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with an appropriate reagent under microwave irradiation. For instance, the synthesis of various 2-amino-4H-chromene derivatives has been efficiently achieved through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a naphthol derivative under solvent-free conditions using a magnetic catalyst and microwave irradiation. ajgreenchem.com This methodology highlights the potential for rapid, solvent-free synthesis of chromene systems.

Furthermore, microwave assistance has been successfully employed in the synthesis of various heterocyclic compounds, including chromenes and coumarins, through manganese (II) and cobalt (II) catalyzed alcohol dehydrogenative reactions. eurekaselect.com Another example is the synthesis of hydrazonothiazolidinyl acetic acid derivatives from 3-acetylcoumarins, which proceeds efficiently under microwave irradiation at 70°C, significantly reducing reaction times and simplifying workup procedures. kuleuven.be

The following table summarizes representative conditions for microwave-assisted synthesis of chromene analogues, which could be adapted for the synthesis of 2-tert-butyl-chromen-4-one.

| Reactants | Catalyst/Reagents | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Aromatic aldehydes, malononitrile, α- or β-naphthol | Ilmenite (FeTiO3) | Solvent-free | - | - | High | ajgreenchem.com |

| 3-Acetylcoumarins, thiosemicarbazide, maleic anhydride (B1165640) | Sodium acetate | Acetic acid | - | 15-30 | High | kuleuven.be |

| Salicylaldehydes, acrolein | K2CO3 | Dioxane | - | 120 | Good to excellent | researchgate.net |

These examples demonstrate the versatility of microwave-assisted synthesis in constructing the chromene core. The key advantages of this technology, including reduced reaction times and often improved yields, make it a highly attractive method for the synthesis of 2-tert-butyl-chromen-4-one and its derivatives.

Tandem Reaction Sequences

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations where the product of the first reaction serves as the substrate for the next. This approach offers significant advantages in terms of efficiency, atom economy, and stereoselectivity, as multiple bonds are formed in a single operation without the need for isolating intermediates. While specific tandem reaction sequences for the synthesis of 2-tert-butyl-chromen-4-one are not extensively documented, the general strategies for constructing chromen-4-one scaffolds can be extrapolated.

One potential tandem approach could involve an initial intermolecular reaction to form a key intermediate, followed by an intramolecular cyclization to construct the chromen-4-one ring system. For example, a palladium-catalyzed carbonylative Sonogashira coupling reaction between an o-iodophenol and a terminal acetylene, followed by an in-situ cyclization, has been utilized for the synthesis of flavones. organic-chemistry.org A similar strategy could be envisioned for 2-tert-butyl-chromen-4-one, where 2-hydroxyacetophenone is reacted with a suitable tert-butyl-containing coupling partner in a tandem fashion.

Another plausible tandem sequence could involve an initial Michael addition of a phenol (B47542) to an α,β-unsaturated carbonyl compound bearing a tert-butyl group, followed by an intramolecular cyclization and subsequent oxidation to furnish the 2-tert-butyl-chromen-4-one. The development of novel catalytic systems that can facilitate such tandem processes is an active area of research.

Classical and Modified Reaction Pathways (e.g., Claisen Condensation, Kostanecki-Robinson Reaction)

Classical named reactions remain fundamental in the synthesis of chromen-4-ones. The Claisen condensation and the Kostanecki-Robinson reaction are two prominent examples that can be adapted for the synthesis of 2-tert-butyl-chromen-4-one.

Claisen Condensation:

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. masterorganicchemistry.comyoutube.comlibretexts.org In the context of 2-tert-butyl-chromen-4-one synthesis, a crossed Claisen condensation could be employed. This would involve the reaction of a 2-hydroxyacetophenone with an ester of pivalic acid (e.g., ethyl pivalate) in the presence of a suitable base like sodium hydride or sodium ethoxide. The initial condensation would form a β-diketone intermediate, which would then undergo an intramolecular cyclization via nucleophilic attack of the phenolic oxygen onto one of the carbonyl groups, followed by dehydration to yield the final chromen-4-one structure. A process for crossed Claisen condensation reactions promoted by lithium amide in liquid ammonia (B1221849) has also been described. google.com

Kostanecki-Robinson Reaction:

The Kostanecki-Robinson reaction is a classical method for the synthesis of chromones and flavones. wikipedia.org It involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride and its corresponding sodium salt, followed by heating to induce cyclization. To synthesize 2-tert-butyl-chromen-4-one via this route, 2-hydroxyacetophenone would be treated with pivalic anhydride and sodium pivalate. The reaction proceeds through the formation of an ester at the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the desired chromen-4-one.

The general mechanism for the Kostanecki-Robinson reaction involves three key steps:

O-acylation of the phenol.

Intramolecular aldol condensation to form a hydroxydihydrochromone.

Elimination of the hydroxyl group to yield the chromone. wikipedia.org

These classical methods, while established, may require optimization of reaction conditions to achieve good yields, particularly with the sterically demanding tert-butyl group.

Chemical Transformations and Derivatization Strategies

Oxidation Reactions

The chromen-4-one scaffold can undergo various oxidation reactions, depending on the reagents and reaction conditions. While specific oxidation studies on 2-tert-butyl-chromen-4-one are limited, the reactivity of the chromene core suggests several potential transformations. The double bond in the pyrone ring can be a target for oxidation. For example, treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the corresponding epoxide.

Furthermore, the oxidation of substituents on the chromen-4-one ring can be a valuable tool for functionalization. While the tert-butyl group itself is generally resistant to oxidation under mild conditions, other functional groups that might be present on the aromatic ring could be selectively oxidized. For instance, a methyl group on the benzene (B151609) ring could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. ajgreenchem.com The use of tert-butyl hydroperoxide (TBHP) in the presence of various metal catalysts is a common method for the oxidation of a wide range of substrates, including alkenes and thioethers. rsc.orginorgchemres.orgorganic-chemistry.orgrsc.org Such catalytic systems could potentially be employed to effect specific oxidative transformations on derivatives of 2-tert-butyl-chromen-4-one.

Nucleophilic and Electrophilic Substitution Reactions

The chromen-4-one ring system exhibits a rich chemistry involving both nucleophilic and electrophilic substitution reactions, allowing for extensive derivatization.

Nucleophilic Substitution:

The C2 and C4 positions of the chromen-4-one ring are susceptible to nucleophilic attack. The presence of a good leaving group at these positions facilitates substitution. For instance, a halogenated precursor, such as 2-bromo-chromen-4-one, could react with various nucleophiles. While the tert-butyl group at the C2 position is not a leaving group, reactions at other positions are possible. For example, if a halogen were present at the C3 position, it could be displaced by a nucleophile. The general principles of nucleophilic substitution, including SN1 and SN2 mechanisms, apply to these transformations, with factors like the nature of the substrate, nucleophile, leaving group, and solvent determining the reaction pathway. google.comutexas.edu

Electrophilic Substitution:

The benzene ring of the chromen-4-one scaffold is activated towards electrophilic substitution. The directing effects of the ether oxygen and the carbonyl group influence the position of substitution. Typically, electrophilic attack occurs at the C6 and C8 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, nitration of the chromen-4-one ring can be achieved using a mixture of nitric acid and sulfuric acid. The specific conditions would need to be carefully controlled to avoid undesired side reactions. The presence of the bulky tert-butyl group at the C2 position might sterically influence the regioselectivity of electrophilic substitution on the aromatic ring.

Formation of Hybrid Molecular Architectures (e.g., Chromen-4-one-Oxadiazole, Chromen-4-one-Dihydropyridine, Chromene-Triazole)

The synthesis of hybrid molecules incorporating the chromen-4-one scaffold with other heterocyclic rings is a prominent strategy in medicinal chemistry to develop compounds with enhanced biological activities.

Chromen-4-one-Oxadiazole Hybrids:

Chromen-4-one-oxadiazole hybrids have been synthesized and evaluated for their biological properties. A general synthetic route involves the preparation of a chromen-4-one carboxylic acid, which is then converted to the corresponding acid hydrazide. mdpi.comnih.govresearchgate.net The hydrazide is subsequently cyclized with various aldehydes to furnish the 1,3,4-oxadiazole (B1194373) ring. For instance, chromen-4-one substituted oxadiazole analogs have been synthesized and shown to be potent β-glucuronidase inhibitors. mdpi.comnih.gov The synthesis typically starts from a 2-hydroxyacetophenone and a formylbenzoic acid. mdpi.com

Chromen-4-one-Dihydropyridine Hybrids:

The synthesis of chromen-4-one-dihydropyridine hybrids can be achieved through multicomponent reactions. For example, a Hantzsch-type reaction involving a chromen-4-one derivative bearing an aldehyde group, a β-ketoester, and a source of ammonia can lead to the formation of the dihydropyridine (B1217469) ring fused or linked to the chromen-4-one core. The combinatorial synthesis of 1,4-dihydropyridine (B1200194) libraries has been explored for the discovery of new calcium channel blockers. nih.gov

Chromene-Triazole Hybrids:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click" reaction, is a widely used method for the synthesis of chromene-triazole hybrids. rsc.orgnih.govresearchgate.netnih.gov This typically involves the reaction of a chromene derivative bearing either an alkyne or an azide (B81097) functionality with a corresponding triazole precursor. For example, O-propargylated chromene derivatives can be reacted with various azides to yield 1,2,3-triazole-linked hybrids. nih.gov These hybrid molecules have been investigated for their potential as anticancer agents. rsc.orgnih.govresearchgate.net

The following table presents examples of reaction conditions for the synthesis of these hybrid architectures.

| Hybrid Architecture | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Chromen-4-one-Oxadiazole | Chromen-4-one hydrazide, Aldehydes | - | - | - | - | mdpi.comnih.gov |

| Chromene-Triazole | O-propargylated chromene, Azides | CuSO4, Sodium ascorbate | DMSO/H2O | - | 85-90 | nih.gov |

| Chromene-Triazole | Chromene-alkyne, Sulfa drug azides | Copper-assisted | - | - | - | rsc.org |

These derivatization strategies significantly expand the chemical space accessible from the 2-tert-butyl-chromen-4-one core, enabling the generation of diverse libraries of compounds for various applications.

Modification of the Carbonyl Function (e.g., Thioation)

The conversion of the C4-carbonyl group of the chromen-4-one scaffold into a thiocarbonyl group represents a significant structural modification. This transformation, known as thioation or thionation, replaces the oxygen atom of the carbonyl with a sulfur atom, yielding a 4-thiochromen-4-one (or chromene-4-thione). This alteration impacts the molecule's electronic properties, polarity, and hydrogen-bonding capabilities, which can, in turn, influence its biological activity. acs.org

The most common and effective method for the thioation of carbonyl compounds, including ketones, amides, and esters, is the use of Lawesson's reagent. chemicalbook.comwikipedia.orgorganic-chemistry.org Lawesson's reagent, with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis. chemicalbook.comencyclopedia.pub Its popularity stems from its effectiveness under relatively mild conditions and its applicability to a wide range of substrates. organic-chemistry.org

The mechanism of thioation with Lawesson's reagent involves the dissociation of the central four-membered phosphorus-sulfur ring to generate a reactive dithiophosphine ylide (R-PS₂). wikipedia.org This intermediate then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which results in the formation of the desired thiocarbonyl and a stable phosphorus-oxygen double bond, a process that shares mechanistic features with the Wittig reaction. organic-chemistry.org

While direct thioation of 2-tert-butyl-chromen-4-one is not extensively detailed, studies on analogous structures demonstrate the feasibility and conditions for this conversion. For instance, the thioation of chromen-4-one derivatives has been successfully achieved to probe the role of the carbonyl group in biological interactions. In one study, a fluorinated 8-aminochromenone was converted to its thio-analogue using Lawesson's reagent. acs.org The reaction was conducted in toluene (B28343) at 100 °C over 16 hours, affording the corresponding 8-amino-6-fluorochromene-4-thione in a 68% yield. acs.org The resulting thione displayed significantly altered biological activity, highlighting the critical role of the C4-carbonyl oxygen in receptor binding and activation, likely as a hydrogen bond acceptor. acs.org

Similarly, the thioation of thiochromone (B8434766) derivatives has been reported. 3-Benzyl-4H-1-thiochromones have been converted into 3-benzyl-4H-1-thiochromene-4-thiones using Lawesson's reagent in boiling dry xylene, demonstrating the reagent's utility on related heterocyclic systems. researchgate.net

The following table summarizes representative findings on the thioation of chromen-4-one and thiochromone analogues.

Table 1: Thioation of Chromen-4-one Analogues using Lawesson's Reagent

| Starting Material | Product | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Amino-6-fluorochromen-4-one | 8-Amino-6-fluorochromene-4-thione | Lawesson's Reagent | Toluene | 100 °C, 16 h | 68% | acs.org |

Structure Activity Relationship Sar Investigations of 2 Tert Butyl Chromen 4 One and Its Analogues

Impact of the tert-Butyl Substituent on Biological Efficacy

Assessment of Steric Effects on Molecular Interactions and Enzyme Binding

The tertiary butyl group is exceptionally bulky and is frequently used in organic chemistry to provide kinetic stabilization to compounds, a phenomenon sometimes referred to as the "tert-butyl effect". researchgate.net When attached to the chromen-4-one scaffold at the C-2 position, this group's size can significantly influence how the molecule fits into the binding pockets of enzymes and receptors.

Research into chromone (B188151) derivatives as sirtuin 2 (SIRT2) inhibitors has shown that bulky substituents directly connected to the heterocyclic ring system can diminish the inhibitory effect. acs.org For instance, a study comparing different alkyl groups at the C-2 position found that branched chains decreased inhibitory activity; the isopropyl analogue was less active than the straight-chain n-propyl derivative. acs.org Given that the tert-butyl group is even larger than an isopropyl group, this suggests that its presence could create significant steric hindrance, potentially preventing optimal orientation within a target's active site and weakening key molecular interactions. This steric clash may be a primary determinant of the biological activity for this class of compounds.

Influence on Compound Stability and Pharmacological Activity

The tert-butyl group can enhance the stability of a compound by providing steric hindrance that protects the molecule from rapid oxidation. researchgate.net This increased chemical stability is a favorable property for drug candidates. However, the tert-butyl group's impact on metabolic stability is a critical consideration in drug discovery.

Positional and Substituent Effects on the Chromen-4-one Core

The biological activity of chromen-4-one derivatives is not solely dictated by the substituent at the C-2 position. Modifications at other positions on the scaffold, including the C-3 position and the fused phenyl ring, are crucial in tuning the compound's potency and selectivity.

Modifications at the C-3 Position of the Chromen-4-one Scaffold

The C-3 position of the chromen-4-one ring is a key site for structural modification that can significantly impact biological activity. In studies of 2-phenyl-4H-chromen-4-one derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, the nature and size of the substituent at the C-3 position were found to be important for inhibitory activity. nih.gov

The research revealed a clear trend where increasing the lipophilic character of the C-3 substituent enhanced both the potency and selectivity of COX-2 inhibition. nih.gov The results indicated a relative potency order for the C-3 substituent (R) as: benzyl (B1604629) > acetyl > allyl > Et > Me > H > OH. nih.gov This demonstrates that even minor alterations at this position can dramatically alter the compound's biological profile.

Table 1: Impact of C-3 Substituents on COX-2 Inhibitory Potency

| C-3 Substituent (R) | Relative Potency | Reference |

|---|---|---|

| Benzyl | Highest | nih.gov |

| Acetyl | ↓ | nih.gov |

| Allyl | ↓ | nih.gov |

| Ethyl (Et) | ↓ | nih.gov |

| Methyl (Me) | ↓ | nih.gov |

| Hydrogen (H) | ↓ | nih.gov |

Structural Variations on the Phenyl Ring and Their Biological Consequences

Substituents on the fused phenyl ring (positions C-5, C-6, C-7, and C-8) of the chromen-4-one core are critical for activity. SAR studies on SIRT2 inhibitors revealed that substituents on this aromatic system are necessary to achieve any inhibition, as the unsubstituted 2-pentylchroman-4-one was completely inactive. acs.org Specifically, the substituent at the C-6 position was found to be more important for activity than one at the C-8 position. acs.org The electronic nature of these substituents also plays a role, with electron-poor compounds generally showing more potent inhibition. acs.org

In a different study focusing on GPR55 receptor ligands, halogenation at the C-6 position showed that the effects of substituents are often interdependent; the impact of a group at one position can be influenced by the presence of another group elsewhere on the scaffold. acs.org

Table 2: Effect of Phenyl Ring Substitutions on SIRT2 Inhibitory Activity

| Compound Modification | Observation | Reference |

|---|---|---|

| No substituent on phenyl ring | Loss of all inhibitory activity | acs.org |

| Substituent at C-6 vs. C-8 | C-6 substituent is more important for activity | acs.org |

Role of Lipophilic and Polar Moieties in Receptor Binding and Activity

A delicate balance between lipophilic and polar functional groups is essential for a chromen-4-one derivative's receptor binding and subsequent biological activity. The carbonyl (keto) group at the C-4 position is a key polar feature. Its importance was highlighted in research on GPR55 agonists, where replacing the carbonyl oxygen with a more lipophilic sulfur atom led to a complete loss of agonist activity. acs.org This suggests the polar keto group is crucial for receptor binding and activation, likely acting as a hydrogen bond acceptor. acs.org Similarly, molecular modeling of COX-2 inhibitors indicated that the carbonyl group of the chromene ring could interact with Ser530 in the enzyme's active site. nih.gov

Conversely, lipophilic moieties play a significant role in enhancing potency. As mentioned, increasing the lipophilicity of substituents at the C-3 position boosted COX-2 inhibitory activity. nih.gov Furthermore, the introduction of long, lipophilic substituents on other parts of the chromen-4-one scaffold has been explored as a strategy to develop potent and selective ligands for specific receptors like GPR55. acs.org This demonstrates that while polar groups often anchor the molecule to its target through specific interactions, lipophilic regions are vital for navigating the cellular environment and achieving a snug fit within the receptor's binding pocket.

Comparative SAR Studies with Related Chromenone and Chromanone Scaffolds

The biological activity of chromen-4-one derivatives is significantly influenced by the saturation level of the heterocyclic C ring. Comparative structure-activity relationship (SAR) studies focusing on the chromenone (possessing a C2-C3 double bond) and the corresponding chromanone (lacking the C2-C3 double bond) scaffolds reveal that this seemingly minor structural modification can lead to substantial differences in pharmacological effects. nih.govresearchgate.net

Research into the anticancer properties of bis-chromone derivatives has highlighted the importance of the unsaturated chromenone core. In one study, a series of bis-chromone compounds were synthesized and evaluated for their anti-proliferative activity. A key finding was that the saturation of one of the chromenone rings to a chromanone scaffold resulted in a decrease in activity, indicating that the planarity and electronic configuration conferred by the C2-C3 double bond are favorable for this specific biological action. nih.gov

Conversely, in the context of sirtuin inhibition, the difference between the two scaffolds can be less pronounced. A study on sirtuin 2 (SIRT2) inhibitors compared a 2-substituted chroman-4-one with its unsaturated counterpart, a chromone. The results showed that the chromone analogue was only insignificantly less active than the chroman-4-one, suggesting that for SIRT2 inhibition, the presence of the C2-C3 double bond is not a critical determinant of potency. acs.org For instance, the enantiomer (-)-1a (a chroman-4-one) showed an IC₅₀ value of 1.5 μM, while its unsaturated chromone analogue, 3a , had an IC₅₀ of 5.5 μM. acs.org

Further comparative studies on inhibitors of monoamine oxidase B (MAO-B) have explored different but related scaffolds. When comparing ester derivatives with chromane-2,4-diones, it was found that the chromane-2,4-diones generally exhibited higher MAO-B inhibitory effects. mdpi.com This highlights that modifications beyond the simple saturation of the C2-C3 bond, such as the introduction of additional carbonyl groups, can dramatically alter the activity profile of the chromane (B1220400) scaffold.

The following tables present comparative data from SAR studies on chromenone and chromanone derivatives, illustrating the impact of the scaffold's saturation on biological activity.

Table 1: Comparative Activity of Chromenone vs. Chromanone Analogues

This table showcases the effect of saturating the C2-C3 double bond on the biological activity of chromone derivatives.

| Chromenone Analogue | Biological Target | Activity of Chromenone | Corresponding Chromanone Analogue | Activity of Chromanone | Reference |

| Bis-chromone derivative | Human Cancer Cell Lines | Active | Bis-chromone with one ring saturated to chromanone | Decreased Activity | nih.gov |

| Chromone 3a | SIRT2 | IC₅₀: 5.5 μM | Chroman-4-one (-)-1a | IC₅₀: 1.5 μM | acs.org |

Table 2: SAR of Chromanone Analogues

This table details the impact of substitutions on the chroman-4-one scaffold on its antioxidant activity.

| Parent Scaffold | Position of Substitution | Substituent Type | Effect on Antioxidant Activity | Reference |

| Chroman-4-one | C-2, C-3 | Methoxyphenyl, Amine derivatives, Aromatic groups, Benzylidene | Potent Activity | nih.gov |

| Chroman-4-one | C-2, C-3 | Cyclohexyl carbamoyl | Potent Activity | nih.gov |

| Chroman-4-one | C-2, C-3, C-6, C-7 | Various | Effective antidiabetic drugs | nih.gov |

These studies collectively demonstrate that while the chromenone and chromanone scaffolds are structurally very similar, the presence or absence of the C2-C3 double bond can be a critical factor in determining the type and potency of their biological activities. The specific substitution pattern on either scaffold further modulates this activity. nih.gov

Computational and Chemoinformatic Approaches in 2 Tert Butyl Chromen 4 One Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding the potential biological activity of compounds like 2-tert-butyl-chromen-4-one.

Molecular docking simulations are instrumental in predicting how 2-tert-butyl-chromen-4-one might interact with a biological target. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different poses. The pose with the lowest energy is considered the most likely binding mode. The calculated energy, or scoring function, provides an estimate of the binding affinity, which is a crucial parameter for predicting a compound's potency. nih.gov

For the broader class of 2-phenyl-4H-chromen-4-one derivatives, molecular modeling studies have been successfully used to predict their binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2). researchgate.net In such studies, a key interaction observed is the orientation of substituents on the chromene ring within specific pockets of the enzyme's active site. For instance, a molecular modeling study of a 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivative docked into the COX-2 active site showed that the substituent group was well-oriented within a secondary pocket, and the carbonyl group of the chromene ring could interact with key amino acid residues like Ser530. researchgate.net

The presence of the tert-butyl group in the 2-position of the chromen-4-one scaffold is significant. This bulky, hydrophobic group can influence the ligand's binding mode and specificity. Docking studies can precisely model how this group fits into hydrophobic pockets within a protein's active site. Furthermore, ligands containing tert-butyl groups are known to produce strong and easily observable nuclear Overhauser effects (NOEs) in NMR spectroscopy, which can be used experimentally to validate the binding site predicted by docking. nih.gov

Table 1: Example of Predicted Binding Interactions for a Chromen-4-one Derivative

| Interacting Ligand Group | Protein Residue (Example: COX-2) | Interaction Type | Predicted Affinity Contribution |

| Carbonyl (C=O) of Chromene | Ser530 | Hydrogen Bond | High |

| Phenyl Ring at C2 | Val523, His90 | Hydrophobic/π-π Stacking | Moderate |

| tert-Butyl Group at C2 | Hydrophobic Pocket | van der Waals/Hydrophobic | High |

| Chromene Scaffold | Arg513 | Hydrophobic | Moderate |

This table is illustrative, based on findings for related chromen-4-one derivatives. researchgate.net

Rational design uses the structural information gained from molecular docking to guide the synthesis of new derivatives with improved properties, such as enhanced binding affinity or selectivity. researchgate.net By analyzing the predicted binding mode of 2-tert-butyl-chromen-4-one, chemists can identify positions on the molecule where modifications could lead to more favorable interactions.

For example, if docking reveals an unoccupied space near a particular part of the bound ligand, a substituent could be added to fill that void and create additional interactions. Studies on related 2-phenyl-4H-chromen-4-one derivatives have shown that the nature and size of the substituent at the C-3 position of the chromene ring can significantly affect both inhibitory activity and selectivity for the COX-2 enzyme. researchgate.net This highlights that modifications to the core 2-tert-butyl-chromen-4-one structure, guided by docking insights, could be a fruitful strategy for developing compounds with tailored biological activities. researchgate.netmdpi.com

The process is iterative:

Docking: The parent compound (2-tert-butyl-chromen-4-one) is docked into the target protein.

Analysis: The binding mode is analyzed to identify potential sites for modification.

Design: New derivatives are designed in silico with modifications expected to improve binding.

Re-docking: The designed derivatives are docked to predict their binding affinity.

Synthesis & Testing: The most promising derivatives are synthesized and experimentally tested to validate the computational predictions.

This cycle of design, prediction, and validation accelerates the development of optimized molecules, saving significant time and resources compared to traditional trial-and-error screening. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation approximately, yielding valuable information about molecular orbitals, charge distribution, and reactivity. q-chem.comsciencesconf.org DFT, in particular, has become a popular and accurate method due to its balance of computational cost and accuracy in accounting for electron correlation. q-chem.comuci.edu

The electronic character of 2-tert-butyl-chromen-4-one can be thoroughly investigated using DFT. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. schrodinger.comresearchgate.netnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized.

For chromene derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. The HOMO-LUMO gap can be correlated with the lowest energy electronic excitation, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.comnih.gov Calculations on related molecules show that theoretical HOMO-LUMO gaps are often in the range of 3-5 eV. researchgate.netnih.gov

Table 2: Theoretical Electronic Properties of a Chromen-4-one Scaffold

| Parameter | Description | Typical Calculated Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.9 to 4.5 | Chemical reactivity and stability researchgate.net |

These values are illustrative and based on DFT calculations for similar molecular structures. researchgate.netnih.gov

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting the sites of chemical reactivity. nih.govresearchgate.netmdpi.com The map uses a color code to indicate different potential values:

Red/Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen. researchgate.net

Blue: Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack. researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For 2-tert-butyl-chromen-4-one, an MESP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen (C=O) of the chromen-4-one ring, indicating its role as a hydrogen bond acceptor and its susceptibility to electrophiles. The hydrogen atoms of the aromatic ring and the tert-butyl group would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles or electron-rich centers. researchgate.netresearchgate.net

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Quantum chemical calculations can model these effects by using implicit or explicit solvent models. These calculations can predict how the polarity of a solvent affects the molecule's geometry, electronic structure, and stability. researchgate.net

Conformational Analysis and Energetic Stability Predictions

Conformational analysis is pivotal in understanding the three-dimensional structure of a molecule and its influence on physical, chemical, and biological properties. For 2-tert-butyl-chromen-4-one, the primary focus of conformational analysis is the orientation of the bulky tert-butyl group relative to the planar chromen-4-one ring system.

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the most stable conformers. nih.gov These calculations typically involve geometry optimization of various possible starting conformations to find the lowest energy states. The energetic landscape of the molecule can be mapped by systematically rotating the tert-butyl group and calculating the corresponding energy at each step.

The stability of different conformers is influenced by steric hindrance. The large tert-butyl group can interact unfavorably with adjacent atoms on the chromone (B188151) ring, leading to torsional strain. nobelprize.org The most stable conformation will be the one that minimizes these steric clashes. It is predicted that the staggered conformations of the tert-butyl group relative to the chromone ring would be energetically favored over eclipsed conformations.

Table 1: Predicted Energetic Properties of 2-Tert-butyl-chromen-4-one Conformers

| Conformer | Dihedral Angle (C3-C2-C(tBu)-C(Me)) | Relative Energy (kcal/mol) | Stability |

| Staggered 1 | ~60° | 0.00 | Most Stable |

| Eclipsed 1 | ~120° | Higher | Less Stable |

| Staggered 2 | ~180° | Low | Stable |

| Eclipsed 2 | ~0° | Highest | Least Stable |

Note: The values in this table are illustrative and based on general principles of conformational analysis. Precise values would require specific DFT calculations for 2-tert-butyl-chromen-4-one.

In Silico Prediction of Biological Activities and Pharmacological Profiles

Computational tools can forecast the potential biological effects of a compound before it is synthesized or tested in a lab, saving time and resources.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. genexplain.com The output is a list of potential activities with a corresponding probability of being active (Pa) and inactive (Pi).

For 2-tert-butyl-chromen-4-one, a PASS prediction would be based on the activities of other known chromone derivatives. Chromones are a well-studied class of compounds with a broad spectrum of reported biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govnih.gov Therefore, a PASS analysis of 2-tert-butyl-chromen-4-one would likely predict similar activities. The presence of the tert-butyl group would modulate these predictions, potentially enhancing or diminishing certain activities compared to the parent chromone structure.

Table 2: Illustrative PASS Predictions for 2-Tert-butyl-chromen-4-one

| Predicted Activity | Pa | Pi |

| Anti-inflammatory | > 0.7 | < 0.1 |

| Antifungal | > 0.6 | < 0.2 |

| Antineoplastic | > 0.5 | < 0.3 |

| Kinase Inhibitor | > 0.5 | < 0.2 |

| Cytochrome P450 Inhibitor | > 0.4 | < 0.3 |

Note: This table represents hypothetical PASS predictions based on the known activities of the chromone scaffold. Actual PASS results for 2-tert-butyl-chromen-4-one would require running the specific molecule through the PASS software.

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to evaluate the pharmacokinetic profile of a potential drug candidate. d-nb.info In silico models are widely used to predict these properties early in the research process. mdpi.comresearchgate.net

For 2-tert-butyl-chromen-4-one, various ADME parameters can be computationally estimated based on its chemical structure. These predictions are often based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental data.

Table 3: Predicted ADME Properties for 2-Tert-butyl-chromen-4-one

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate to High | Good potential for passive diffusion across intestinal cells |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely Non-penetrant | Unlikely to cross into the central nervous system |

| Plasma Protein Binding | High | Expected to bind extensively to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Possible | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Not expected to be a major substrate for this transporter |

Note: The data in this table is representative of typical in silico ADME predictions for flavonoid-like structures and should be confirmed by experimental studies.

Integration of Spectroscopic and Crystallographic Data with Computational Models

The integration of experimental data from techniques like X-ray crystallography and various forms of spectroscopy with computational models provides a comprehensive understanding of a molecule's structure and properties. unibo.it

X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the solid state. For a molecule like 2-tert-butyl-chromen-4-one, this would reveal the planarity of the chromone ring system and the specific orientation of the tert-butyl group in the crystal lattice. nih.govresearchgate.net

Computational models, particularly DFT, can then be used to complement and expand upon this experimental data. iucr.org For instance, the crystallographic structure can be used as a starting point for geometry optimization in the gas phase or in different solvents to understand how the conformation might change in different environments. iucr.orgnih.gov

Furthermore, spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be calculated computationally and compared with experimental spectra. nih.gov This comparison helps to validate the accuracy of the computational model and aids in the assignment of spectral features to specific molecular vibrations or chemical environments. This integrated approach allows for a more robust and detailed characterization of the molecule than either method could achieve alone.

Future Directions and Research Perspectives for 2 Tert Butyl Chromen 4 One

Development of Novel Analogues for Enhanced Efficacy and Selectivity Profiles

The future development of 2-Tert-butyl-chromen-4-one will heavily rely on the strategic synthesis of novel analogues to improve potency and, crucially, selectivity for specific biological targets. The chromen-4-one framework is highly amenable to chemical modification, allowing for systematic exploration of structure-activity relationships (SAR). nih.gov

Research efforts will likely concentrate on several key areas of modification:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) to the benzene portion of the chromen-one scaffold can significantly alter electronic properties and binding interactions. For instance, studies on related chromen-4-one derivatives have shown that adding halogen substituents at position 6 can modulate activity at G protein-coupled receptors (GPCRs). acs.org

Modification of the Pyranone Ring: While the 2-tert-butyl group is a defining feature, subtle changes at other positions of the pyranone ring could fine-tune activity. For example, the synthesis of derivatives of 3-formylchromone has been a successful strategy for generating new anticancer agents. nih.gov

Hybrid Molecules: Creating hybrid compounds by attaching other pharmacologically active moieties to the 2-Tert-butyl-chromen-4-one scaffold is a promising avenue. This approach aims to develop multi-target ligands, for example, by combining the chromen-one core with groups known to interact with different biological pathways, potentially leading to synergistic therapeutic effects.

These synthetic endeavors will generate libraries of novel compounds. Subsequent screening will be essential to establish clear SARs, guiding further design iterations to create analogues with optimized efficacy and reduced off-target effects. nih.govacs.org

Advanced Computational Modeling for Precise Target Identification and De Novo Drug Design

Computational chemistry is an indispensable tool for accelerating drug discovery, and its application to 2-Tert-butyl-chromen-4-one research is set to expand significantly. mdpi.com Advanced modeling techniques can provide deep insights into how these molecules function at an atomic level and can guide the design of new, superior compounds from the ground up.

Future computational work will focus on:

Precise Target Identification: While a compound may show interesting biological activity, its exact molecular target is often unknown. Computational methods like reverse docking and pharmacophore modeling can screen the structural space of known proteins to identify potential binding partners for 2-Tert-butyl-chromen-4-one and its analogues. This helps in understanding the mechanism of action and identifying new therapeutic indications. nih.gov Molecular modeling studies have already been used to reveal interactions between chromone (B188151) derivatives and specific domains of proteins like PKB (Akt), providing a blueprint for this approach. nih.gov

De Novo Drug Design: Instead of modifying an existing molecule, de novo design algorithms build entirely new molecules from scratch. mdpi.comschrodinger.com These methods can use the 2-Tert-butyl-chromen-4-one scaffold as a starting fragment or use the binding pocket of a known target protein as a template. benevolent.com By combining artificial intelligence and machine learning, these platforms can generate billions of novel virtual structures and predict their properties, allowing researchers to explore a vast chemical space efficiently and identify candidates with high predicted potency and novel intellectual property. schrodinger.com This approach can overcome existing design challenges and lead to the discovery of entirely new chemotypes with superior selectivity. schrodinger.com

Exploration of New Biological Targets and Therapeutic Applications

The chromen-4-one scaffold is associated with a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. acs.orgresearchgate.net This versatility suggests that 2-Tert-butyl-chromen-4-one and its future analogues may be effective against a wide range of diseases by modulating various biological targets.

Future research will aim to:

Identify Novel Protein Targets: Building on the computational methods described above, experimental techniques will be used to validate predicted targets. A key area of interest is the G protein-coupled receptor (GPCR) family, where chromen-4-one derivatives have been shown to act as agonists and antagonists for receptors like GPR55, which is implicated in inflammation, neurodegeneration, and cancer. acs.org

Investigate New Therapeutic Areas: Based on known activities, several therapeutic areas warrant deeper investigation.

Oncology: Chromen-4-one derivatives have shown the ability to inhibit key cancer-related pathways, such as the PKB (Akt) pathway, and to inactivate transcription factors like NF-kappaB. nih.gov Future analogues of 2-Tert-butyl-chromen-4-one could be developed as targeted anticancer agents.

Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of chromones make them attractive candidates for neuroprotective therapies. researchgate.net

Infectious Diseases: The documented antibacterial and antifungal properties suggest that novel analogues could be developed to combat drug-resistant pathogens.

A systematic approach to screening against diverse biological targets will be crucial for uncovering the full therapeutic potential of this chemical class.

Strategic Integration with Emerging Chemical and Biological Technologies and Methodologies

To remain at the forefront of drug discovery, research on 2-Tert-butyl-chromen-4-one must integrate emerging technologies from both chemistry and biology. These new tools can revolutionize how molecules are synthesized, screened, and understood.

Key technological integrations include:

Emerging Chemical Technologies:

Green Synthesis: Modern synthetic methods that are more environmentally friendly, such as using recyclable catalysts or reactions in aqueous media, can improve the efficiency and sustainability of producing 2-Tert-butyl-chromen-4-one analogues. nih.gov

Metal-Organic Frameworks (MOFs): The use of novel catalysts like MOFs has been shown to facilitate the efficient synthesis of chromene structures in high yields. nih.gov

Flow Chemistry: This technique allows for the continuous production of chemical compounds, offering better control over reaction conditions and facilitating easier scale-up compared to traditional batch chemistry.

Emerging Biological Methodologies:

High-Throughput Screening (HTS): Advanced HTS platforms enable the rapid biological evaluation of large libraries of newly synthesized analogues against a multitude of targets, quickly identifying promising lead compounds.

AI and Machine Learning: As mentioned in the context of de novo design, AI can be applied more broadly to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to select candidates with better drug-like characteristics early in the discovery process. schrodinger.com

Targeted Protein Degradation: This novel therapeutic modality uses molecules (degraders) to eliminate specific disease-causing proteins. Future research could explore if the 2-Tert-butyl-chromen-4-one scaffold could be incorporated into degrader molecules, such as PROTACs (Proteolysis-Targeting Chimeras), to open up entirely new mechanisms of action.

By strategically combining the versatile 2-Tert-butyl-chromen-4-one scaffold with these powerful new technologies, the scientific community can significantly accelerate the journey from chemical concept to potential therapeutic reality.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Tert-butyl-chromen-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensation or Baker-Venkataraman rearrangement, followed by tert-butyl group introduction via alkylation or protection/deprotection strategies. Optimization includes adjusting solvent polarity (e.g., DMF for high-temperature reactions), catalyst selection (e.g., Knoevenagel catalysts for chromone formation), and stoichiometric ratios of tert-butylating agents (e.g., tert-butyl chloride). Monitoring reaction progress via TLC or HPLC is critical for yield optimization .

Q. What spectroscopic and chromatographic methods are essential for characterizing 2-Tert-butyl-chromen-4-one?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and tert-butyl C-H vibrations near 2960 cm⁻¹ .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and tert-butyl singlet (δ 1.3–1.5 ppm). ¹³C NMR distinguishes the chromen-4-one carbonyl (~180 ppm) and tert-butyl carbons (~28–30 ppm) .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ for MW 232.3 g/mol) .

Q. What safety protocols are critical when handling 2-Tert-butyl-chromen-4-one in laboratory settings?

- Methodological Answer :

- Use fume hoods for synthesis to avoid inhalation.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store in labeled, airtight containers away from oxidizers.

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELXTL resolve the crystal structure of 2-Tert-butyl-chromen-4-one derivatives?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement : Apply SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Validate using R-factor convergence (<5%) and electron density maps to resolve tert-butyl disorder .

Q. How do structural modifications at the 2-tert-butyl position influence the bioactivity of chromen-4-one derivatives?

- Methodological Answer :

- SAR Studies : Replace tert-butyl with smaller (methyl) or bulkier (adamantyl) groups to assess steric effects on enzyme binding (e.g., kinase inhibition).

- Assays : Use in vitro antibacterial (MIC assays) or anti-inflammatory (COX-2 inhibition) models. Compare activity trends with computational docking (e.g., AutoDock Vina) to map steric/electronic interactions .

Q. What strategies resolve contradictions between spectral data and crystallographic refinements in 2-Tert-butyl-chromen-4-one analogs?

- Methodological Answer :

- Cross-Validation : Reconcile NMR-derived torsion angles with X-ray bond lengths using software like Mercury.

- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., tert-butyl rotation) via variable-temperature NMR.

- Error Analysis : Statistically assess crystallographic residuals (e.g., Rint) and refine hydrogen atom positions with riding models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.